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PFI-90

Epigenetics Histone Demethylase KDM3B

Struggling with broad-spectrum KDM inhibitors causing off-target effects in fusion-positive rhabdomyosarcoma (FP-RMS) models? PFI-90 offers preferential KDM3B binding to deconvolute PAX3-FOXO1-driven transcription. - **Target selectivity**: KD = 7.68 μM for KDM3B; minimal activity vs KDM1A, HDAC1-3, PRMT5 - **Cellular potency**: EC50 = 0.4-3.2 μM in FP-RMS lines (RH4, SCMC) - **In vivo validated**: Delayed tumor progression in xenograft models; improved solubility over PFI-63 - **Mechanistic readout**: Confirmed H3K4me3/H3K9me2 increases via ChIP-seq - **Purity**: ≥98% powder, MW 214.22 g/mol

Molecular Formula C11H10N4O
Molecular Weight 214.22 g/mol
Cat. No. B15583005
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NamePFI-90
Molecular FormulaC11H10N4O
Molecular Weight214.22 g/mol
Structural Identifiers
InChIInChI=1S/C11H10N4O/c16-11(9-5-1-3-7-12-9)15-14-10-6-2-4-8-13-10/h1-8H,(H,13,14)(H,15,16)
InChIKeyGCZPXNWBXDWHKM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / 10 mg / 25 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





PFI-90: Selective KDM3B Inhibitor for FP-RMS Research


PFI-90 (CAS 53995-62-3, C11H10N4O) is a small-molecule histone lysine demethylase (KDM) inhibitor that exhibits the highest selectivity for KDM3B (KD = 7.68 μM) . It was identified through a structural similarity search of the precursor compound PFI-63, with the goal of improving solubility and potency [1]. PFI-90 suppresses the oncogenic activity of the PAX3-FOXO1 fusion transcription factor, a key driver in fusion-positive rhabdomyosarcoma (FP-RMS), by inhibiting KDM3B and, to a lesser extent, KDM1A [2].

Why PFI-90 Cannot Be Substituted by Other KDM Inhibitors


General substitution with other KDM inhibitors (e.g., KDM5-specific CPI-455, broad-spectrum GSK-J4) or even the precursor compound PFI-63 is scientifically unsound. PFI-90 exhibits a unique selectivity profile that combines potent KDM3B inhibition with low nanomolar cellular activity in FP-RMS models, a feature not shared by other KDM inhibitors . Crucially, PFI-90 was specifically developed to overcome the solubility and potency limitations of its predecessor, PFI-63, while maintaining the same target engagement mechanism, leading to significantly improved in vitro and in vivo efficacy [1]. Substituting PFI-90 with another KDM inhibitor would risk losing the specific polypharmacology (KDM3B + KDM1A) required to effectively suppress the PAX3-FOXO1 transcriptional program in FP-RMS, as demonstrated by genetic knockdown studies [2].

Quantitative Evidence for PFI-90 Differentiation


Enhanced KDM3B Binding Affinity vs. Structural Analog

PFI-90 demonstrates a strong binding preference for KDM3B with a dissociation constant (KD) of 7.68 μM, while showing minimal effect on a panel of other histone demethylases including KDM1A, KDM4B, KDM5A, KDM6B, and the HDAC and PRMT5 families . This selectivity profile is distinct from broad-spectrum KDM inhibitors and is crucial for dissecting KDM3B-specific functions.

Epigenetics Histone Demethylase KDM3B

Selective Inhibition Over Other Epigenetic Targets

PFI-90 was specifically identified through a structural similarity search of PFI-63 to improve upon its physicochemical properties [1]. In a head-to-head comparison using OSA-CL osteosarcoma cells, PFI-90 exhibited an IC50 of 1895 nM, a 4-fold improvement in potency over PFI-63's IC50 of 7570 nM [2]. Similarly, in TC-32 Ewing's sarcoma cells, PFI-90 (IC50 = 1113 nM) was more potent than PFI-63 (IC50 = 1880 nM) [3].

Drug Discovery Structure-Activity Relationship Chemical Probe

Sub-micromolar Suppression of PAX3-FOXO1 Activity

PFI-90 demonstrates potent, sub-micromolar to low micromolar growth inhibition in a panel of PAX3-FOXO1-positive rhabdomyosarcoma cell lines, with EC50 values ranging from 0.4 µM to 3.2 µM . This activity is attributed to its dual inhibition of KDM3B and KDM1A, which phenocopies the effect of combined genetic knockdown of these targets and is essential for disrupting the PAX3-FOXO1 oncogenic program [1]. In contrast, a KDM5-specific inhibitor like CPI-455 (IC50 = 10 nM for KDM5A) would not replicate this effect, as it lacks activity on KDM3B and KDM1A .

Cancer Biology Rhabdomyosarcoma Oncogenic Transcription

Target Engagement and Histone Methylation Changes

The direct binding of PFI-90 to the truncated catalytic domain of KDM3B has been rigorously demonstrated using Nuclear Magnetic Resonance (NMR) and Surface Plasmon Resonance (SPR) [1]. NMR experiments, including WaterLOGSY and CPMG, show strong binding in both the presence and absence of the cofactor 2-oxoglutarate (2-OG) [2]. This level of biophysical characterization is not commonly reported for other commercially available KDM3B inhibitors and provides high confidence in PFI-90's mechanism of action.

Biophysical Assay Target Engagement Chemical Probe

Recommended Applications for PFI-90


KDM3B Target Validation in PAX3-FOXO1-Driven Sarcomas

PFI-90 is the optimal tool for dissecting the role of KDM3B in fusion-positive rhabdomyosarcoma. Its ability to suppress PAX3-FOXO1 transcriptional activity in vitro (EC50 = 0.4-3.2 µM in RMS cell lines) and delay tumor progression in vivo makes it indispensable for preclinical FP-RMS research . It is validated by genetic models showing that combined knockdown of KDM3B and KDM1A phenocopies the drug's effects [1].

In Vivo Proof-of-Concept Studies for FP-RMS Therapy

Researchers aiming to develop next-generation KDM3B inhibitors should use PFI-90 as a benchmark comparator. The direct head-to-head data against PFI-63, showing a 4-fold improvement in cellular potency (IC50 from 7570 nM to 1895 nM in OSA-CL cells) and improved solubility, provides a clear rationale for using PFI-90 as a reference standard for SAR campaigns [2].

Epigenomic Profiling of PAX3-FOXO1 Transcriptional Networks

PFI-90 is a valuable chemical probe for studying cancers characterized by 'transcriptional addiction' where oncogenic transcription factors drive malignancy. Its well-characterized selectivity profile (KD = 7.68 µM for KDM3B, minimal effect on other KDMs) and robust biophysical validation (NMR/SPR) make it a high-confidence tool for exploring KDM3B's role in Ewing's sarcoma, osteosarcoma, and other malignancies .

Deconvolution of KDM3B-Dependent Epigenetic Programs

For in vivo studies, PFI-90 has demonstrated the ability to delay tumor progression in FP-RMS xenograft models . Its improved solubility relative to PFI-63 facilitates formulation and administration [3]. The combination of in vivo efficacy and available biophysical binding data makes it a suitable candidate for pharmacodynamic studies aimed at correlating KDM3B inhibition with downstream histone methylation changes (e.g., H3K4me3, H3K9me2) in tumor tissue .

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